Chloromethyl(dimethyl)silane
Overview
Description
Chloromethyl(dimethyl)silane, also known as (Chloromethyl)dimethylsilane or CMDMCS, is a chemical compound with the formula ClCH2SiH(CH3)2 . It is a silane, with a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a hydrogen atom . The molecular weight is 108.642 .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.42 . It has a boiling point of 82-83 °C and a density of 0.894 g/mL at 25 °C .Scientific Research Applications
Molecular Structure and Conformation
- Chloromethyl(dimethyl)silane has been studied for its molecular structure and conformation in the gas phase. The molecules primarily exist in the GG form with some presence of the AG form. Key structural measurements include bond distances and angles, providing foundational data for further chemical and physical property analysis (Shen, 1978).
Synthesis and Reactivity
- This compound and related compounds have been synthesized through reactions like the low-temperature reaction of chlorosilanes with in situ generated chloromethyl lithium. This method is applicable to a wide range of chlorosilanes and is useful for silanes containing reactive bonds such as Si-Si, Si-H, and others (Kobayashi & Pannell, 1991).
Polymer Research
- Organosiloxane polymers with polar groups in the side chains have been synthesized using this compound derivatives. These polymers aim to increase inter-chain attraction, suggesting applications in materials science (Aftandilian & Rochow, 1954).
Surface Modification
- This compound derivatives have been used in the modification of silica surfaces. The silylation process, which involves the reaction of chlorosilanes with surface-hydrated silicon dioxide, leads to products that are thermally stable and suitable for applications in surface science and nanotechnology (Szabó et al., 1984).
Solid-State NMR Studies
- The reactions of silica surfaces with polyfunctional chloromethylsilanes have been investigated using solid-state NMR techniques. This research provides insights into the chemical behavior of these compounds on surfaces, potentially guiding their use in coatings, adhesives, and other surface-modifying applications (Sindorf & Maciel, 1983).
Multifunctional (Chloromethyl)silanes
- A range of multifunctional (chloromethyl)silanes have been synthesized, showcasing their potential in organosilicon chemistry for creating compounds with multiple SiCH2Cl moieties and additional functional groups. This opens pathways for diverse synthetic applications (Daiß et al., 2004).
Photoresist Modification
- This compound derivatives have been utilized in modifying epoxy novolac photoresists for advanced lithography and micromachining applications. This underscores their role in the development of materials for the electronics and semiconductor industries (Tegou et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
(Chloromethyl)dimethylsilane, also known as Chloromethyl(dimethyl)silane, is primarily used in the field of synthetic organic chemistry . It serves as a key ingredient in the synthesis of various organosilicon compounds . The primary targets of (Chloromethyl)dimethylsilane are therefore the reactant molecules in these synthetic processes.
Mode of Action
(Chloromethyl)dimethylsilane interacts with its targets through chemical reactions. For instance, it can undergo hydrolysis to form (Chloromethyl)dimethylsilanol . This reaction involves the breaking of the Si-Cl bond in (Chloromethyl)dimethylsilane and the formation of a new Si-OH bond .
Biochemical Pathways
The action of (Chloromethyl)dimethylsilane primarily affects the synthetic pathways of organosilicon compounds. It serves as a building block in these pathways, contributing to the formation of complex silicon-based polymeric materials .
Pharmacokinetics
It’s important to note that (chloromethyl)dimethylsilane is a liquid at room temperature with a boiling point of 114 °c . This property can influence its handling and use in synthetic processes.
Result of Action
The result of (Chloromethyl)dimethylsilane’s action is the formation of new organosilicon compounds. For example, its hydrolysis results in the formation of (Chloromethyl)dimethylsilanol . These products can then be used as building blocks in the synthesis of more complex silicon-based materials .
Action Environment
The action of (Chloromethyl)dimethylsilane can be influenced by various environmental factors. For instance, the hydrolysis reaction is dependent on the presence of water and can be influenced by the pH of the environment . Additionally, (Chloromethyl)dimethylsilane is sensitive to moisture and can react with it, which can affect its stability and efficacy .
Properties
InChI |
InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFATIYVLZNFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883957 | |
Record name | Silane, (chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-74-9 | |
Record name | (Chloromethyl)dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethyl)dimethylsilane | |
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Record name | Silane, (chloromethyl)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Silane, (chloromethyl)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethyl)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.597 | |
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Record name | (Chloromethyl)dimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53NF3P6VJM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Chloromethyl(dimethyl)silane and how was it determined?
A: this compound consists of a central silicon atom bonded to two methyl groups (-CH3), one chloromethyl group (-CH2Cl), and one hydrogen atom. [] The molecular structure and conformation of gaseous this compound were determined using electron diffraction. [] This technique allows researchers to analyze the interference patterns created by electrons scattered by the molecule, providing insights into bond lengths, angles, and overall shape.
Q2: What are some of the synthetic applications of this compound?
A: this compound serves as a valuable reagent in organic synthesis. For example, it's been utilized in the synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide. [] This compound, with its silicon-nitrogen bond, could potentially be used as a precursor for the preparation of other silicon-containing compounds.
Q3: Can you provide an example of how this compound derivatives are used in medicinal chemistry?
A: Researchers have explored the use of this compound derivatives in the synthesis of biologically active compounds. One example is the synthesis of 2-sila-5-morpholinones, a class of heterocyclic compounds. [] While the specific biological activity of these synthesized morpholinones isn't detailed in the provided abstract, exploring new synthetic routes for this class of compounds could lead to the discovery of novel drug candidates.
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